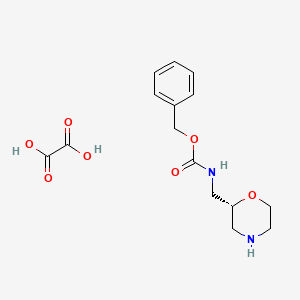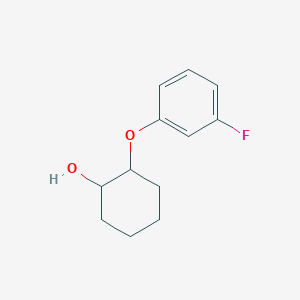![molecular formula C19H18Cl2N4O B12272012 3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272012.png)
3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: Involving the substitution of halogen atoms with nucleophiles.
Condensation Reactions: Combining smaller molecules to form the desired compound.
Catalytic Hydrogenation: Reducing double bonds to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and pressure adjustments are crucial in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares structural similarities but differs in functional groups and biological activity.
Sulfur Compounds: Exhibit different chemical properties and reactivity.
Zwitterions: Contain both positive and negative charges, leading to unique chemical behavior.
Uniqueness
3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H18Cl2N4O |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea |
InChI |
InChI=1S/C19H18Cl2N4O/c1-25-12-15(11-23-25)14-4-2-13(3-5-14)8-9-22-19(26)24-16-6-7-17(20)18(21)10-16/h2-7,10-12H,8-9H2,1H3,(H2,22,24,26) |
Clé InChI |
ZLPBRDFACZWSCL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B12271931.png)
![N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12271944.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B12271961.png)
![N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B12271967.png)

![N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide](/img/structure/B12271985.png)
![3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12271992.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271999.png)
![N-cyclopropyl-4-[(pyridin-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B12272002.png)
![4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12272006.png)
![1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272034.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272036.png)
![1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B12272041.png)
